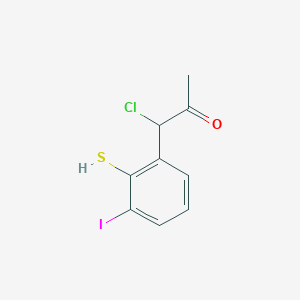

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a propan-2-one backbone substituted with a chloro group and a 3-iodo-2-mercaptophenyl ring. The mercapto (-SH) and iodo (-I) groups on the aromatic ring impart unique electronic and steric properties to the compound.

The presence of the -SH group enhances nucleophilicity and metal-coordination capacity, while the bulky iodo substituent may influence steric hindrance and reaction regioselectivity. Crystallographic studies of related compounds (e.g., 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ) reveal planar molecular conformations and hydrogen-bonding networks (N–H⋯O), which could similarly stabilize the solid-state structure of the target compound via S–H⋯O interactions.

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(3-iodo-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3 |

InChI Key |

ISHVRUABIQBPAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)I)S)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a substituted acetophenone derivative, incorporating halogenation and mercapto group introduction steps. The key challenges include selective halogenation (chlorination and iodination) and preservation or installation of the mercapto group without side reactions.

Typical Synthetic Route

A representative synthetic approach includes the following steps:

- Starting Material : 3-iodo-2-mercaptophenyl acetophenone or related phenyl ketone derivatives.

- Halogenation Step : Introduction of the chlorine atom at the α-position of the propan-2-one moiety, often achieved by reaction with chlorinating agents such as chloroiodomethane in the presence of organolithium reagents or other strong bases.

- Mercapto Group Introduction : The mercapto (–SH) group is either retained from the starting material or introduced via nucleophilic substitution or thiolation reactions.

- Reaction Conditions : Typically conducted in dry, polar aprotic solvents such as tetrahydrofuran (THF) under inert atmosphere to avoid oxidation of the mercapto group. Temperature control is critical to optimize yield and selectivity.

Alternative Methods

- Cross-Coupling Reactions : The iodine substituent on the phenyl ring can serve as a handle for palladium- or copper-catalyzed cross-coupling reactions to introduce the mercapto group or other functional groups in a subsequent step.

- Nucleophilic Substitution : Mercapto groups can be introduced via nucleophilic substitution on halogenated intermediates under controlled conditions.

- One-Pot Procedures : Some asymmetric one-pot syntheses involving bromoaryl ketones and allylboration/Mizoroki–Heck reactions have been reported for related compounds, suggesting potential adaptation for this compound's synthesis.

Chemical Reactions Analysis

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes under specific conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can form halogen bonds, while the mercapto group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and substituent effects among related compounds:

*Calculated based on substituent contributions.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The mercapto group (-SH) in the target compound is a strong electron donor, enhancing aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like -Cl or -F .

- Steric Effects : The bulky iodo substituent in the target compound may hinder reactions at the ortho position, unlike smaller halogens (e.g., -F or -Cl) .

- Hydrogen Bonding: Compounds with -SH or -NH groups (e.g., hydrazonoyl chlorides ) exhibit stronger intermolecular interactions, influencing solubility and crystallization behavior.

Physicochemical Properties

- Solubility: The -SH group increases polarity, likely improving aqueous solubility compared to non-polar analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .

- Thermal Stability : Iodine’s polarizability may lower melting/boiling points relative to chloro or fluoro derivatives, as seen in 1-chloro-1-(4-fluorophenyl)propan-2-one (liquid at RT ).

Crystallographic Insights

Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in monoclinic systems (e.g., P21/c) with planar molecular conformations. The target compound’s -SH group may adopt similar packing via S–H⋯O hydrogen bonds, as observed in thiol-containing crystals .

Biological Activity

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one is an organic compound notable for its unique combination of halogen and thiol functional groups. These features contribute to its significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C9H8ClIOS, with a molecular weight of approximately 326.58 g/mol. The structure includes:

- A chlorine atom .

- An iodine atom .

- A mercapto group (-SH).

These functional groups are responsible for the compound's reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating enzyme activity and influencing biochemical pathways .

- Halogen Bonding : The presence of halogen atoms (chlorine and iodine) allows for halogen bonding, which can enhance interactions with nucleophilic sites on proteins .

- Redox Activity : The compound may undergo redox reactions due to the presence of thiol groups, affecting cellular redox balance and signaling pathways .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties:

Antimicrobial Activity

Studies have shown that related compounds possess significant antibacterial properties. For instance, derivatives with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL.

Anticancer Potential

The reactive nature of the mercapto group suggests potential applications in cancer therapy. Compounds that can modify protein functions or inhibit specific enzymes involved in cancer progression are valuable in drug development .

Case Studies

Several studies have investigated the biological effects of related halogenated mercapto compounds:

- Study on Enzyme Inhibition : A study examined the inhibition of specific enzymes by halogenated mercapto compounds, demonstrating that structural modifications significantly influence their inhibitory potency .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of thiol-containing compounds, suggesting that this compound may offer protective effects against oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-1-(4-merceptophenyl)propan-2-one | Lacks iodine; contains a mercapto group | Different reactivity due to absence of iodine |

| 1-Chloro-1-(4-bromophenyl)propan-2-one | Contains bromine instead of iodine | Varies in reactivity compared to iodine-containing compounds |

| 1-Chloro-1-(3-bromo-4-merceptophenyl)propan-2-one | Contains bromine instead of iodine | Similar structure but distinct halogen properties |

The specific combination of iodine and mercapto groups in this compound confers distinct chemical properties and reactivity not found in other similar compounds .

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A base-catalyzed condensation between a halogenated aromatic aldehyde (e.g., 3-iodo-2-mercaptobenzaldehyde) and a chlorinated ketone (e.g., chloroacetone) is a plausible route. Solvent selection (e.g., ethanol or methanol) and temperature control (60–80°C) are critical for yield optimization . Purification via recrystallization or column chromatography is recommended to isolate the target compound. Monitoring reaction progress with TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to ketone) can mitigate side reactions.

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the molecular structure of this compound?

- Methodological Answer :

- IR : Expect peaks for C=O (~1650–1700 cm⁻¹), S–H (~2550 cm⁻¹), and C–I (~500 cm⁻¹) .

- ¹H NMR : Aromatic protons (6.5–8.0 ppm), a singlet for the carbonyl-adjacent CH₂ group (~3.5 ppm), and absence of aldehyde protons confirm successful condensation .

- MS : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~352 g/mol). High-resolution MS (HRMS) resolves isotopic patterns for iodine (e.g., m/z 352.9012 for C₉H₇ClIOS) .

Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for structural validation?

- Methodological Answer : Slow evaporation of a dichloromethane/hexane mixture promotes crystal growth. SHELXL-97 or SHELXTL software refines the structure, with emphasis on resolving heavy atoms (iodine) and validating bond angles/lengths against DFT-calculated parameters .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Computational studies (DFT/B3LYP) using Gaussian09 can model charge distribution, showing enhanced electrophilicity at the para position of the iodophenyl ring. Compare activation energies for NAS with/without iodine using potential energy surface (PES) scans . Experimental validation via kinetic studies (e.g., reaction with amines) under controlled pH and solvent polarity is recommended.

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect tautomeric equilibria. Cross-validate computational models (e.g., GIAO method in Gaussian) with SC-XRD bond lengths to refine chemical shift predictions .

Q. How can the compound’s thiol group be functionalized without disrupting the iodo substituent?

- Methodological Answer : Protect the thiol with tert-butyl disulfide (Boc) before functionalization. Monitor iodophenyl stability under reaction conditions (e.g., Pd-catalyzed cross-coupling) via UV-Vis spectroscopy. Post-functionalization, deprotect the thiol using TFA/water (95:5) and characterize with Raman spectroscopy to confirm S–S bond cleavage .

Q. What experimental design principles apply to studying its photophysical properties?

- Methodological Answer : Use time-dependent DFT (TD-DFT) to predict UV-Vis absorption bands. Experimentally, measure absorbance in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism. Fluorescence quenching studies with iodide ions quantify excited-state interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.